Flecainidhydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Flecainide hydrochloride is a class Ic antiarrhythmic agent used primarily to manage atrial fibrillation and paroxysmal supraventricular tachycardias. It was first synthesized in 1972 and received FDA approval in 1985. Flecainide hydrochloride is known for its ability to prevent supraventricular and ventricular arrhythmias, as well as paroxysmal atrial fibrillation and flutter .

Wissenschaftliche Forschungsanwendungen

Flecainidhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung in der Untersuchung von Antiarrhythmika und deren Wirkmechanismen verwendet.

Biologie: Flecainid wird in der Forschung zur Ionenkanalfunktion und kardialen Elektrophysiologie eingesetzt.

Medizin: Die Verbindung wird eingehend auf ihre therapeutische Wirksamkeit bei der Behandlung von Arrhythmien und auf ihre möglichen Nebenwirkungen untersucht.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die schnellen, nach innen gerichteten Natriumkanäle im Herzen blockiert, was den Anstieg des kardialen Aktionspotentials verlangsamt. Diese Wirkung verlängert die Refraktärzeit und reduziert die Erregbarkeit, wodurch abnorme elektrische Aktivität verhindert wird, die zu Arrhythmien führen kann. Zusätzlich hemmt Flecainid verzögerte Gleichrichter-Kaliumkanäle, was die Stabilität des kardialen Rhythmus weiter erhöht .

Wirkmechanismus

Target of Action

Flecainide hydrochloride primarily targets fast inward sodium channels and delayed rectifier potassium channels in the heart . These channels play a crucial role in the electrical activity of the heart, influencing the rate and rhythm of heartbeat.

Mode of Action

Flecainide hydrochloride acts by blocking the fast inward sodium channels, which slows the rapid influx of sodium ions during the depolarization phase of the action potential . This blockade prolongs the refractory period of the heart, thereby slowing the heart rate . Flecainide also prevents the opening of delayed rectifier potassium channels, which results in a lengthening of the action potential .

Biochemical Pathways

The blockade of sodium and potassium channels by flecainide affects the action potentials through the Purkinje fibers, a part of the heart’s electrical system . This alteration in the action potentials can influence various biochemical pathways, particularly those involved in cardiac rhythm regulation.

Pharmacokinetics

Flecainide hydrochloride is well absorbed orally with a bioavailability of 90-95% . It reaches peak plasma levels at around 3 hours post-administration . The drug has a half-life of approximately 20 hours, indicating its prolonged presence in the body . It undergoes hepatic metabolism, and about 30% of a single oral dose is excreted unchanged in urine .

Result of Action

The primary result of flecainide’s action is the prevention and treatment of various types of supraventricular tachycardias, including atrial fibrillation and paroxysmal supraventricular tachycardias (PSVT) . By blocking sodium and potassium channels, flecainide slows the heart rate and restores a regular rhythm .

Action Environment

The efficacy and stability of flecainide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially altering its effectiveness . Additionally, certain pathological conditions, such as liver or kidney disease, can impact the drug’s pharmacokinetics and overall effect .

Biochemische Analyse

Biochemical Properties

Flecainide hydrochloride interacts with various enzymes and proteins within the body. It blocks fast inward sodium channels and slowly unbinds during diastole, prolonging the refractory period of the heart . This blockade also shortens the duration of action potentials through the Purkinjie fibers . Flecainide hydrochloride also prevents delayed rectifier potassium channels from opening, lengthening the action potential through ventricular and atrial muscle fibers . Finally, it also blocks ryanodine receptor opening, reducing calcium release from sarcoplasmic reticulum, which reduces depolarization of cells .

Cellular Effects

Flecainide hydrochloride has various effects on different types of cells and cellular processes. It influences cell function by altering the transport of ions across cell membranes, thereby affecting the electrical activity of the cells . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Flecainide hydrochloride involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It exerts its effects at the molecular level by blocking fast inward sodium channels and preventing delayed rectifier potassium channels from opening . This alters the electrical activity of the cells and can affect the expression of certain genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Flecainide hydrochloride can change over time. For example, the plasma half-life of unchanged Flecainide hydrochloride is relatively long, with a mean of 20 hours after single doses and 16 hours after multiple dosages This indicates that the compound has a degree of stability and does not degrade quickly

Dosage Effects in Animal Models

In animal models, the effects of Flecainide hydrochloride can vary with different dosages. For instance, Flecainide hydrochloride caused a decrease in atrial fibrillatory rate in all horses, further supporting the method to be a non-invasive technique to study the effect of antiarrhythmic compounds .

Metabolic Pathways

Flecainide hydrochloride is involved in various metabolic pathways. The majority of Flecainide hydrochloride is eliminated by the kidneys, with the remainder metabolized by the cytochrome P450 2D6 isoenzyme in the liver . Therefore, alterations in renal function or urine pH will greatly affect the elimination of Flecainide hydrochloride, as more is eliminated by the kidney than by the hepatic route .

Transport and Distribution

Flecainide hydrochloride is transported and distributed within cells and tissues. After oral administration in healthy human subjects, Flecainide hydrochloride absorption is prompt and nearly complete . It does not appear to undergo consequential presystemic biotransformation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Flecainidhydrochlorid beginnt typischerweise mit der Herstellung von 2,5-Bis(2,2,2-trifluorethoxy)benzoesäure. Diese Verbindung wird dann in ihr Säurechlorid umgewandelt, das anschließend mit 2-Piperidinylmethylamin zu dem gewünschten Produkt umgesetzt wird . Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dichlormethan und Katalysatoren wie Triethylamin.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet ähnliche Synthesewege, jedoch im größeren Maßstab. Der Prozess ist auf Effizienz und Kosteneffektivität optimiert, wobei häufig kontinuierliche Durchflussreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Flecainidhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Flecainid kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Metaboliten führt.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Nukleophile Reagenzien wie Natriumhydroxid und Kaliumcyanid werden häufig eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann Oxidation zur Bildung von hydroxylierten Metaboliten führen, während Substitutionsreaktionen verschiedene substituierte Derivate ergeben können .

Vergleich Mit ähnlichen Verbindungen

Flecainidhydrochlorid wird oft mit anderen Antiarrhythmika der Klasse Ic wie Propafenon und Encainid verglichen. Obwohl alle drei Verbindungen ähnliche Wirkmechanismen teilen, ist Flecainid in seinen spezifischen Bindungseigenschaften und seiner Pharmakokinetik einzigartig. So hat Flecainid im Vergleich zu Propafenon eine längere Halbwertszeit, was es für weniger häufige Dosierungen geeignet macht .

Ähnliche Verbindungen:

Propafenon: Ein weiteres Antiarrhythmikum der Klasse Ic, das für ähnliche Indikationen verwendet wird.

Encainid: Ein Antiarrhythmikum der Klasse Ic mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften

Die einzigartigen Eigenschaften und die breite Palette an Anwendungen von this compound machen es zu einer wertvollen Verbindung sowohl im klinischen als auch im Forschungsumfeld.

Eigenschaften

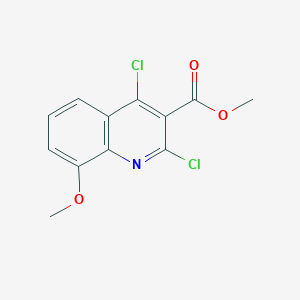

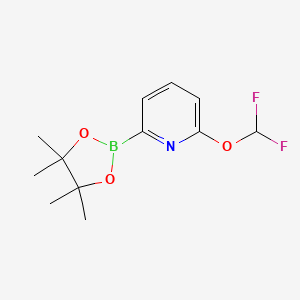

IUPAC Name |

N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F6N2O3.ClH/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11;/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTQDMHWQWTIAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClF6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-4-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide](/img/structure/B2382527.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2382530.png)

![1-(2,3-Dichlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2382531.png)

![N'-(4-ethylphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2382533.png)

![2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2382534.png)

![3-[(4-acetylphenyl)carbamoyl]pyridine-2-carboxylic Acid](/img/structure/B2382545.png)

![(4-Chloro-2-methylphenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine](/img/structure/B2382548.png)